N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide
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Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a chloro-substituted cyanophenyl group and a furan-2-ylmethyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 5-chloro-2-cyanophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of the intermediate by reacting 5-chloro-2-cyanophenylamine with oxalyl chloride in an inert solvent such as dichloromethane.
Step 2: Addition of furan-2-ylmethylamine to the reaction mixture to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical intermediates.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target. The furan ring can participate in π-π stacking interactions, enhancing the binding affinity.
Comparison with Similar Compounds
Similar Compounds
N1-(5-chloro-2-cyanophenyl)-N2-(thiophen-2-ylmethyl)oxalamide: Similar structure but with a thiophene ring instead of a furan ring.
N1-(5-chloro-2-cyanophenyl)-N2-(pyridin-2-ylmethyl)oxalamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N1-(5-chloro-2-cyanophenyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs. The combination of the chloro, nitrile, and furan groups provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3/c15-10-4-3-9(7-16)12(6-10)18-14(20)13(19)17-8-11-2-1-5-21-11/h1-6H,8H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNJLVXUHFGSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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